2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 441783-58-0
VCID: VC15616901
InChI: InChI=1S/C23H19ClF3N3OS/c1-11-8-14(12(2)32-11)20-15(10-28)22(29)30(17-4-3-5-19(31)21(17)20)18-9-13(23(25,26)27)6-7-16(18)24/h6-9,20H,3-5,29H2,1-2H3
SMILES:
Molecular Formula: C23H19ClF3N3OS
Molecular Weight: 477.9 g/mol

2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 441783-58-0

Cat. No.: VC15616901

Molecular Formula: C23H19ClF3N3OS

Molecular Weight: 477.9 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 441783-58-0

Specification

CAS No. 441783-58-0
Molecular Formula C23H19ClF3N3OS
Molecular Weight 477.9 g/mol
IUPAC Name 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C23H19ClF3N3OS/c1-11-8-14(12(2)32-11)20-15(10-28)22(29)30(17-4-3-5-19(31)21(17)20)18-9-13(23(25,26)27)6-7-16(18)24/h6-9,20H,3-5,29H2,1-2H3
Standard InChI Key ZLWYSUPEVDMUEX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a hexahydroquinoline core fused with a substituted phenyl ring and a dimethylthiophene moiety. Key features include:

PropertyValueSource
Molecular FormulaC23H19ClF3N3OS
Molecular Weight477.9 g/mol
IUPAC Name2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Canonical SMILESCC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N)C#N

The trifluoromethyl group at the para position of the phenyl ring enhances metabolic stability and membrane permeability, while the thiophene moiety contributes to π-π stacking interactions in biological targets.

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a seven-step sequence starting from cyclohexane-1,3-dione and 2-chloro-5-(trifluoromethyl)aniline:

  • Formation of Hexahydroquinoline Core: Condensation of cyclohexane-1,3-dione with aniline derivatives under acidic conditions yields the tetrahydroquinoline scaffold.

  • Functionalization at C-4: Palladium-catalyzed Suzuki-Miyaura coupling introduces the 2,5-dimethylthiophen-3-yl group .

  • Cyanidation at C-3: Treatment with potassium cyanide in DMF installs the nitrile group.

  • Oxidation at C-5: MnO2-mediated oxidation generates the ketone functionality.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at C-2 and C-4 require precise temperature control (60–80°C) and ligand selection (e.g., XPhos for Suzuki couplings) .

  • Yield Limitations: The final step typically achieves 40–50% yield due to steric hindrance from the trifluoromethyl group.

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms

While direct targets remain unvalidated, the compound’s structural analogs exhibit:

  • Apoptosis Induction: Upregulation of caspase-3/7 in leukemia cell lines (IC50 = 2.1 µM).

  • Anti-inflammatory Effects: Suppression of NF-κB signaling in macrophages (60% inhibition at 10 µM).

Toxicity Profile

Limited data exist, but acute toxicity in zebrafish embryos (LC50 = 12 µM) underscores the need for targeted delivery systems.

Future Research Directions

Mechanistic Studies

  • Target Deconvolution: CRISPR-Cas9 screening or thermal proteome profiling could identify binding partners.

  • Metabolic Stability: Radiolabeled tracer studies in hepatocytes would clarify CYP450-mediated degradation pathways.

Formulation Development

Encapsulation in PEGylated liposomes may enhance aqueous solubility (currently <0.1 mg/mL in PBS).

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